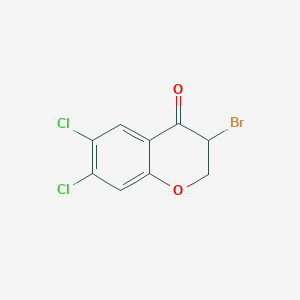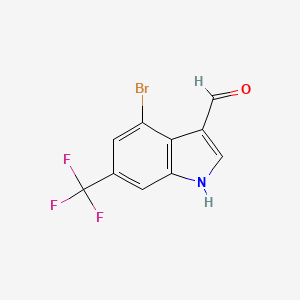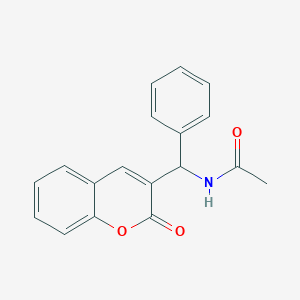
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Etilpirrolidin-3-il)-2,2-difenilacetonitrilo es un compuesto químico que presenta un anillo de pirrolidina sustituido con un grupo etilo y una porción de difenilacetonitrilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1-Etilpirrolidin-3-il)-2,2-difenilacetonitrilo normalmente implica la reacción de 1-etilpirrolidina con difenilacetonitrilo bajo condiciones específicas. La reacción puede requerir el uso de una base como hidruro de sodio o terc-butóxido de potasio para desprotonar el grupo nitrilo, facilitando el ataque nucleofílico al anillo de pirrolidina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizarían para minimizar los subproductos y maximizar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(1-Etilpirrolidin-3-il)-2,2-difenilacetonitrilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo nitrilo u otros sustituyentes son reemplazados por diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se pueden utilizar nucleófilos como aminas, alcoholes o tioles en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
2-(1-Etilpirrolidin-3-il)-2,2-difenilacetonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas o la unión a receptores debido a sus características estructurales.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Etilpirrolidin-3-il)-2,2-difenilacetonitrilo involucra su interacción con objetivos moleculares como enzimas o receptores. El anillo de pirrolidina y la porción de difenilacetonitrilo pueden unirse a sitios específicos en las proteínas, modulando su actividad. Esta interacción puede afectar diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (1-Etilpirrolidin-3-il)metanol
- (1-Fenilpirrolidin-3-il)metanol
- (1-Isopropilpirrolidin-3-il)metanol
Singularidad
2-(1-Etilpirrolidin-3-il)-2,2-difenilacetonitrilo es único debido a la presencia tanto del anillo de pirrolidina como de la porción de difenilacetonitrilo. Esta combinación proporciona propiedades químicas distintas y posibles actividades biológicas que no se observan en compuestos similares.
Propiedades
Fórmula molecular |
C20H22N2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C20H22N2/c1-2-22-14-13-19(15-22)20(16-21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-15H2,1H3 |
Clave InChI |
CLRZIQGKTOQIDR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)


![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)

